![molecular formula C7H12BrOP B2501364 1-Bromo-3-dimethylphosphorylbicyclo[1.1.1]pentane CAS No. 2402830-53-7](/img/structure/B2501364.png)
1-Bromo-3-dimethylphosphorylbicyclo[1.1.1]pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-dimethylphosphorylbicyclo[1.1.1]pentane is a derivative of bicyclo[1.1.1]pentane, a compound known for its unique three-dimensional structure and high strain energy.
Mechanism of Action
Target of Action
The primary targets of 1-Bromo-3-dimethylphosphorylbicyclo[11It is known that bicyclo[111]pentanes (BCPs), to which this compound belongs, are often used as bioisosteres for various groups such as phenyl rings, tert-butyl groups, and internal alkynes . This suggests that the compound may interact with a wide range of biological targets, depending on its specific functional groups and stereochemistry.
Mode of Action
The exact mode of action of 1-Bromo-3-dimethylphosphorylbicyclo[11Bcps are known to undergo various chemical reactions, including c–h functionalization . This process involves the formation of new C–C bonds at the tertiary position of a variety of BCPs, which could potentially alter the function of the target molecules.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-Bromo-3-dimethylphosphorylbicyclo[11It is known that bcps often exhibit improved pharmacokinetic properties, including increased water solubility, higher membrane permeability, and enhanced metabolic stability . These properties could potentially enhance the bioavailability of the compound.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 1-Bromo-3-dimethylphosphorylbicyclo[11It is known that the chemical properties of bcps can be influenced by factors such as temperature, ph, and the presence of other chemical species . These factors could potentially affect the compound’s action and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-dimethylphosphorylbicyclo[1.1.1]pentane typically involves the functionalization of bicyclo[1.1.1]pentane derivatives. One common method includes the radical addition of bromine to the bicyclo[1.1.1]pentane core, followed by phosphorylation using dimethylphosphoryl chloride under controlled conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the scalability of its synthesis can be inferred from the general methods used for bicyclo[1.1.1]pentane derivatives. These methods often involve large-scale photochemical reactions and subsequent functional group modifications .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-dimethylphosphorylbicyclo[1.1.1]pentane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The phosphoryl group can undergo oxidation or reduction, altering the compound’s reactivity and properties
Common Reagents and Conditions:
Substitution: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products:
- Substitution reactions yield various substituted bicyclo[1.1.1]pentane derivatives.
- Oxidation and reduction reactions modify the phosphoryl group, leading to different phosphorylated products .
Scientific Research Applications
1-Bromo-3-dimethylphosphorylbicyclo[1.1.1]pentane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Medicine: Investigated for its role in creating more stable and soluble drug candidates.
Industry: Utilized in materials science for developing new polymers and advanced materials .
Comparison with Similar Compounds
- 1,3-Diiodobicyclo[1.1.1]pentane
- 1-Chlorobicyclo[1.1.1]pentane
- 1,3-Dimethylbicyclo[1.1.1]pentane
Uniqueness: 1-Bromo-3-dimethylphosphorylbicyclo[1.1.1]pentane stands out due to the presence of both a bromine atom and a dimethylphosphoryl group. This combination provides unique reactivity and potential for diverse chemical modifications, making it a versatile compound in synthetic chemistry .
Properties
IUPAC Name |
1-bromo-3-dimethylphosphorylbicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BrOP/c1-10(2,9)7-3-6(8,4-7)5-7/h3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCZOHCHVYJVOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C12CC(C1)(C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrOP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1-cyanopropyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide](/img/structure/B2501281.png)
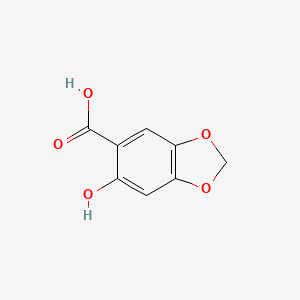
![N-(4-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino)phenyl)acetamide](/img/structure/B2501283.png)
![1-[5-(furan-2-yl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]-2-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B2501286.png)
![N-(5-chloro-2-methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2501287.png)
![3-(thiophen-2-ylmethyl)-1-(4-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2501290.png)
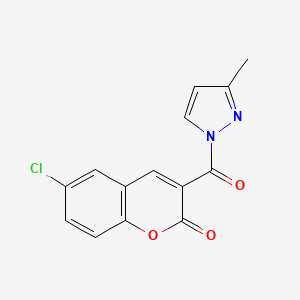
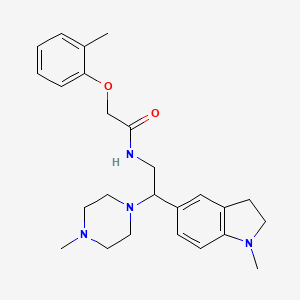
![3-(3,4-dimethoxyphenyl)-2-((3-nitrobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2501294.png)
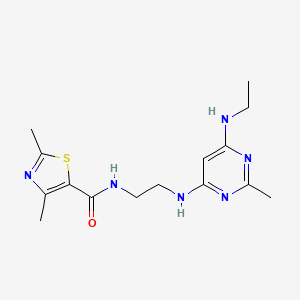
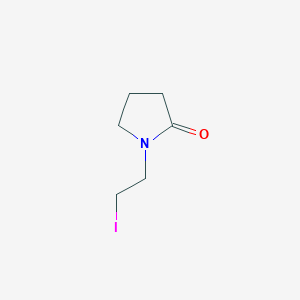
![N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide](/img/structure/B2501300.png)
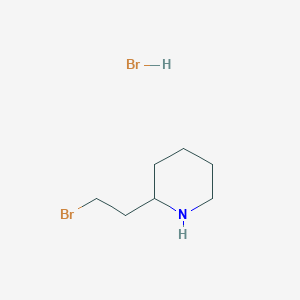
![N-(3,4-dimethoxyphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2501303.png)
